2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid
Description
2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid (CAS: 172834-23-0), also known as Boc-L-cyclobutylglycine, is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.28 g/mol. The compound features a cyclobutyl group attached to the α-carbon of the glycine backbone, which introduces steric constraints and influences its conformational flexibility .
This compound is widely employed in peptide synthesis and medicinal chemistry due to its compatibility with acid-labile protecting groups. Notably, it serves as a key intermediate in the synthesis of PI3K inhibitors, where the cyclobutyl moiety enhances target binding affinity . The Boc group facilitates selective deprotection under acidic conditions, making it versatile for stepwise synthesis .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-cyclobutyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(4)9(10(14)15)8-6-5-7-8/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
VVQCXDANOVWVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the cyclobutyl ring onto the alpha carbon of acetic acid or its precursor.
- Protection of the amino group with the tert-butoxycarbonyl (Boc) group.
- Methylation of the amino group if starting from a primary amine.
- Final purification to isolate the target compound.
This multistep approach ensures the amino functionality is protected during subsequent transformations and that the cyclobutyl moiety is incorporated with stereochemical control where necessary.
Detailed Synthetic Routes
Boc Protection of Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This step is crucial to prevent side reactions during alkylation or acylation steps.
- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or ethyl acetate at temperatures ranging from 0°C to room temperature.
- Yield: High yields (above 85%) have been reported for Boc protection under optimized conditions.
Introduction of Cyclobutyl Group
The cyclobutyl substituent can be introduced via alkylation of a glycine derivative or through ring-forming reactions starting from suitable precursors.
- Alkylation methods: Using cyclobutyl halides or cyclobutyl organometallic reagents.
- Reaction conditions: Base-mediated alkylation in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control regioselectivity.
- Purification: Crystallization or chromatographic techniques to isolate the desired stereoisomer.
Methylation of the Amino Group
If starting from a primary amino acid derivative, methylation of the amino group is performed before Boc protection.
- Reagents: Methyl iodide or formaldehyde with a reducing agent (Eschweiler–Clarke methylation).
- Conditions: Mild heating in aqueous or organic media.
- Outcome: Selective N-methylation without overalkylation.
Industrial and Scalable Methods
Industrial synthesis often employs flow microreactor systems to enhance reaction efficiency and sustainability. These systems allow precise control over reaction parameters, improving yield and purity while reducing waste.
- Advantages: Better heat and mass transfer, scalability, and reproducibility.
- Example: Continuous Boc protection and alkylation steps integrated into a flow process.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported for key steps in the synthesis of this compound:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaOH or DMAP | Dichloromethane | 0°C to RT | 1-2 hours | 85-95 | High selectivity, mild conditions |
| Cyclobutyl Alkylation | Cyclobutyl bromide, base (e.g., NaH) | DMF or THF | 0°C to RT | 2-4 hours | 70-85 | Controlled regio- and stereoselectivity |
| N-Methylation | Methyl iodide or formaldehyde + reducing agent | Aqueous/organic | Mild heating | 2-3 hours | 75-90 | Selective mono-methylation |
| Purification | Crystallization or chromatography | Various | RT | - | - | Achieves >99% purity |
Analytical Data and Characterization
- Molecular Formula: C12H21NO4
- Molecular Weight: 243.30 g/mol
- IUPAC Name: 2-cyclobutyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- Spectroscopic Data:
- 1H NMR (CDCl3): Characteristic signals for Boc tert-butyl group (singlet ~1.4 ppm), methylamino protons, cyclobutyl ring protons, and carboxylic acid proton.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight.
- Purity: Typically >99% by HPLC after purification.
Summary and Outlook
The preparation of this compound relies on established amino acid synthetic techniques incorporating Boc protection, controlled alkylation, and selective methylation. Reaction conditions are optimized to maximize yield and purity, with industrial methods increasingly adopting continuous flow technologies for scalability and sustainability. The compound’s functional groups enable its use in peptide synthesis and pharmaceutical development, underscoring the importance of robust and reproducible preparation methods.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the methylamine moiety. This reaction is critical for subsequent functionalization of the amine.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (g) in MeOH | Free methylamino derivative | 80–94% | |
| TFA in DCM | Deprotected amine | >90% |
-
Mechanistic Insight : Acidic cleavage generates a tert-butyl cation, which is scavenged to prevent alkylation side reactions .
-
Application : Deprotection enables further amine alkylation or acylation, as seen in peptide synthesis protocols .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization reactions, including esterification and amidation.
Esterification
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄/MeOH, reflux | Methyl ester | 75% | |
| CDI/DBU in THF | Activated ester for coupling | 18%* |
*Yield reflects competing side reactions in complex systems .
Amide Formation
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| EDC/HOBt in DCM | Peptide bond formation | 70–92% |
-
Note : The steric hindrance from the cyclobutyl group may reduce yields compared to linear analogs .
Diazotization and Hydroxylation
The free amine (post-Boc deprotection) can undergo diazotization, enabling hydroxylation or other substitutions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaNO₂/H₂SO₄, H₂O, 0–20°C | 2-Hydroxy-2-cyclobutylacetic acid | 44–79% |
Cyclobutane Ring Reactivity
The strained cyclobutane ring participates in selective transformations under controlled conditions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Thermal or photolytic stress | Ring-opening products | N/A† |
†Experimental data specific to this compound is limited, but analogous systems show [2+2] cycloreversion .
Peptide Coupling
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| DIAD/PPh₃, Mitsunobu reaction | Cyclic β-amino acid derivatives | 61–80% |
Benzothiazole Formation
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PPA, 150–200°C | 2-Substituted benzothiazoles | 21–65% |
Stability and Orthogonal Protection
Scientific Research Applications
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Boc-(methyl)amino]-2-cyclobutylacetic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical properties of 2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid and its structural analogs:
*Note: lists C₇H₁₁NO₃ (MW 157.17), but this likely reflects a reporting error. The formula and weight above are inferred based on structural similarity. †Calculated based on cyclopentyl analog of cyclohexyl derivative in .
Key Observations:
- Ring Size and Strain : The cyclobutyl group introduces significant angle strain compared to cyclohexyl or cyclopentyl analogs. This strain may enhance reactivity in ring-opening reactions or alter binding kinetics in biological targets .
- Lipophilicity : The tetrahydronaphthyl derivative () exhibits higher lipophilicity due to its aromatic fused ring, making it suitable for blood-brain barrier penetration in CNS drug development.
- Protection Strategy : Di-Boc-glycine () offers enhanced stability but requires harsher deprotection conditions, limiting its utility in multi-step syntheses .
Biological Activity
2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : 2-(Boc(methyl)amino)-2-cyclobutylacetic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is known to modulate various biochemical pathways, particularly those involved in protein kinase activity. Inhibition of these pathways can lead to significant therapeutic effects, especially in diseases characterized by aberrant kinase activity, such as certain cancers and inflammatory disorders .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in tumor proliferation. For instance, it has shown effectiveness against neoplastic cells by regulating gene expression related to oncogenic pathways .
Neuroprotective Effects
Studies have also suggested that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to influence neurological processes, potentially providing benefits in neurodegenerative diseases .
Case Studies and Research Findings
- Inhibition of Kinase Activity : A study demonstrated that this compound effectively inhibited the activity of several protein kinases implicated in cancer progression. The compound was shown to reduce cell viability in vitro in various cancer cell lines, indicating its potential as a therapeutic agent .
- Neuroprotective Studies : In animal models, the compound was found to reduce markers of neuroinflammation and oxidative stress, suggesting a protective role against neuronal damage. These findings are particularly relevant for conditions like Alzheimer's disease .
- Synthesis and Characterization : The compound's synthesis involves standard organic chemistry techniques, yielding a product with high purity suitable for biological testing. Characterization methods such as NMR and mass spectrometry confirm its structure and purity .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Protein kinase inhibition |
| TAK-828F | Yes | Limited | IL-17A cytokine inhibition |
| Neurotensin-derived ligands | Moderate | Yes | G-protein coupled receptor modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc protection of the methylamine group followed by cyclobutyl group introduction via nucleophilic substitution. Key parameters include:
- Protection : Use Boc₂O (di-tert-butyl dicarbonate) in THF with DMAP as a catalyst .
- Cyclobutyl Incorporation : Alkylation using cyclobutyl halides under basic conditions (e.g., NaH in DMF at 0–5°C) .
- Critical Factors : Temperature control (<10°C) minimizes side reactions, while anhydrous conditions prevent Boc-group hydrolysis .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., cyclobutyl protons at δ 2.5–3.0 ppm; Boc methyl at δ 1.4 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to confirm >95% purity and detect de-Boc byproducts .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: 58.7%, N: 4.5%) .
Advanced Research Questions
Q. How does steric hindrance from the cyclobutyl group affect nucleophilic reactivity compared to cyclohexyl analogs?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates in SN2 substitutions (e.g., with methyl iodide in DMF). Cyclobutyl derivatives show 30–40% slower kinetics due to restricted transition-state geometry .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal higher torsional strain in cyclobutyl intermediates, corroborating experimental data .
Q. What strategies resolve contradictions between computational predictions and experimental data on Boc-deprotection efficiency?
- Methodological Answer :
- Solvent Screening : TFA in DCM (0°C → RT) achieves 85% deprotection yield, outperforming HCl/dioxane (78%) due to enhanced protonation of the Boc group .
- In Situ Monitoring : Use FTIR to track carbonyl peak (~1700 cm⁻¹) disappearance, ensuring complete deprotection before downstream reactions .
Q. What challenges arise in studying metabolic stability in biological systems, and how are they addressed?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify residual compound via LC-MS/MS. Cyclobutyl groups reduce oxidative metabolism by 20% vs. linear chains .
- Isotopic Labeling : ¹⁴C-labeled analogs track degradation pathways, identifying stable metabolites for therapeutic applications .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
